3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
Description
3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring a benzodiazole core with an ethyl substituent at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.19 g/mol.
Properties
IUPAC Name |
3-ethyl-2-oxo-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-12-8-5-6(9(13)14)3-4-7(8)11-10(12)15/h3-5H,2H2,1H3,(H,11,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKAYPNQWBNHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547093-99-1 | |
| Record name | 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Ethyl Group Introduction: The ethyl group is introduced through an alkylation reaction, where an ethyl halide reacts with the benzodiazole core.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 2-position of the benzodiazole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions can involve the replacement of the ethyl group with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) are typical reducing agents.
Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Alkylated benzodiazoles with different functional groups.
Scientific Research Applications
3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
The structural and functional properties of this compound are best understood through comparison with analogs differing in substituents or core modifications. Below is a detailed analysis supported by experimental and computational data.
Structural Analogues and Substituent Effects
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid (Baseline Structure)
- Molecular Formula : C₈H₆N₂O₃
- Molecular Weight : 178.15 g/mol
- Key Differences : Lacks the ethyl group at position 3.
- Properties : Serves as the parent structure; reduced steric hindrance compared to ethyl-substituted derivatives. Theoretical studies suggest lower lipophilicity (logP ≈ 0.8) due to the absence of the ethyl group .
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic Acid
- Molecular Formula : C₁₅H₁₂N₂O₃
- Molecular Weight : 268.27 g/mol
- Key Differences : Benzyl substituent at position 3.
- Properties : Increased steric bulk and lipophilicity (logP ≈ 2.5) compared to the ethyl analog. The benzyl group may hinder receptor binding in crowded environments but enhance membrane permeability .
4-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
- Molecular Formula : C₈H₅FN₂O₃
- Molecular Weight : 196.14 g/mol
- Key Differences : Fluorine atom at position 4.
- The Hammett constant (σ ≈ 0.06) indicates moderate electron withdrawal, which may influence acidity (pKa ≈ 3.1 for the carboxylic acid group) .
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
- Molecular Formula : C₉H₈N₂O₃
- Molecular Weight : 192.17 g/mol
- Key Differences : Methyl group at position 1.
- Properties : Smaller substituent reduces steric effects compared to ethyl or benzyl groups. May exhibit faster metabolic clearance due to lower hydrophobicity .
1-Cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.27 g/mol
- Key Differences : Cyclopentyl substituent at position 1.
- Properties: Enhanced lipophilicity (logP ≈ 2.8) and steric bulk.
6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic Acid
- Molecular Formula : C₁₀H₉BrN₂O₃
- Molecular Weight : 285.10 g/mol
- Key Differences : Bromine at position 6 and methyl groups at positions 1 and 3.
- Methyl groups contribute to hydrophobic interactions .
Table 1: Comparative Analysis of Key Parameters
| Compound | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors | Notable Biological Activity |
|---|---|---|---|---|---|
| Target Compound (3-ethyl) | 206.19 | 1.5 | 2 | 3 | Under investigation |
| Parent (No substituent) | 178.15 | 0.8 | 2 | 3 | Baseline for SAR studies |
| 3-Benzyl | 268.27 | 2.5 | 2 | 3 | Improved membrane permeability |
| 4-Fluoro | 196.14 | 1.2 | 2 | 3 | Enhanced metabolic stability |
| 1-Methyl | 192.17 | 1.0 | 2 | 3 | Rapid clearance |
| 1-Cyclopentyl | 246.27 | 2.8 | 2 | 3 | High target selectivity |
| 6-Bromo-1,3-dimethyl | 285.10 | 2.2 | 2 | 3 | Potential halogen bonding interactions |
Biological Activity
3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the benzodiazole class, characterized by its unique molecular structure and significant biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₀N₂O₃
- Molecular Weight : 206.2 g/mol
- CAS Number : 1547093-99-1
The compound features a benzodiazole core with an ethyl group at the 3-position and a carboxylic acid functional group at the 5-position. This structural configuration is crucial for its biological activity.
Synthesis of this compound
The synthesis typically involves:
- Formation of the Benzodiazole Core : Condensation of o-phenylenediamine with carboxylic acids.
- Ethyl Group Introduction : Alkylation using ethyl halides.
- Oxidation : Introducing the oxo group at the 2-position.
These steps can be optimized for high yield and purity in industrial settings using controlled temperature and pressure conditions .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
Antiviral Activity
In vitro studies have demonstrated that this compound possesses antiviral properties, particularly against certain strains of viruses. The mechanism involves inhibition of viral replication through interference with viral enzymes or host cell pathways .
Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory activity by modulating inflammatory pathways and cytokine production. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological effects of this compound may involve:
- Receptor Binding : Interaction with specific cellular receptors leading to downstream signaling effects.
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways related to inflammation and infection.
This multifaceted mechanism contributes to its broad spectrum of biological activities .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various biological contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus; MIC values indicate strong potency. |
| Study B | Antiviral | Inhibition of viral replication in vitro; potential as a therapeutic agent. |
| Study C | Anti-inflammatory | Reduced cytokine levels in animal models; suggests use in chronic inflammatory conditions. |
These findings underscore the potential of this compound as a versatile bioactive compound with applications in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
